molecular formula C13H16O4 B13964996 4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid CAS No. 1047680-60-3

4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid

Cat. No.: B13964996
CAS No.: 1047680-60-3
M. Wt: 236.26 g/mol
InChI Key: FBCXWGVQLYVYJT-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, featuring a cyclopropylmethoxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid typically involves several steps:

    O-Alkylation: The starting material, 4-hydroxy-3-methoxybenzaldehyde, undergoes O-alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or sodium chlorite to form the corresponding carboxylic acid.

    Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sodium chlorite, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of cyclopropylmethoxy and methoxy groups makes it a valuable compound for various research applications.

Properties

CAS No.

1047680-60-3

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-[4-(cyclopropylmethoxy)-3-methoxyphenyl]acetic acid

InChI

InChI=1S/C13H16O4/c1-16-12-6-10(7-13(14)15)4-5-11(12)17-8-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)

InChI Key

FBCXWGVQLYVYJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)OCC2CC2

Origin of Product

United States

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